Cas no 124351-85-5 (Incandronate)

Incandronate 化学的及び物理的性質
名前と識別子
-
- ((Cycloheptylamino)methylene)diphosphonic acid
- [(cycloheptylamino)-phosphonomethyl]phosphonic acid
- Incandronate
- Phosphonic acid,P,P'-[(cycloheptylamino)methylene]bis-
- ((cycloheptylamino)methanediyl)diphosphonic acid
- AC1L1GIN
- AC1Q6RMC
- ACMC-20dg20
- CHEMBL53950
- Incadronic acid
- Incadronic acid (INN)
- Incadronic acid [INN]
- Incadronic
- UNII-G5C4M8847E
- NSC723271
- Q2823272
- Phosphonic acid, [(cycloheptylamino)methylene]bis-
- NSC-723271
- NS00068656
- 124351-85-5
- G5C4M8847E
- Incadronic acid;Incadronate
- SCHEMBL223885
- ((cycloheptylamino)methylene)bis(phosphonic acid)
- D08073
- (cycloheptylamino)methylenebis(phosphonic acid)
- Phosphonic acid, P,P'-[(cycloheptylamino)methylene]bis-
- Incadronate
- DB06255
- AMY38737
- BCP32969
- (2-cycloheptyl)aminomethylenebis(phosphonic acid)
- [(cycloheptylamino)-phosphono-methyl]phosphonic acid
- NSC 723271
- INCADRONIC ACID [MART.]
- INCADRONIC ACID [MI]
- INCADRONIC ACID [WHO-DD]
- LWRDQHOZTAOILO-UHFFFAOYSA-N
- ((Cycloheptylamino)methylene)diphosphonic acid.
- DTXSID90154283
- CHEBI:135189
- cimadronate disodium
- YM175
- ((cycloheptylamino)(phosphono)methyl)phosphonic acid
- DTXCID8076774
- Cimadronic acid
- INCADRONIC ACID (MART.)
- acidum incadronicum
- acide incadronique
- [(cycloheptylamino)(phosphono)methyl]phosphonic acid
- acido incadronico
-
- インチ: InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15)
- InChIKey: LWRDQHOZTAOILO-UHFFFAOYSA-N
- ほほえんだ: C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O
計算された属性
- せいみつぶんしりょう: 287.06887
- どういたいしつりょう: 287.06876132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.5
- トポロジー分子極性表面積: 127Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: 232-233°
- ふってん: 564.2±60.0 °C at 760 mmHg
- フラッシュポイント: 295.0±32.9 °C
- PSA: 127.09
- LogP: 1.32870
- じょうきあつ: 0.0±3.3 mmHg at 25°C
Incandronate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Incandronate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I499700-50mg |
Incandronate |
124351-85-5 | 50mg |
$ 603.00 | 2023-09-07 | ||
A2B Chem LLC | AA28220-2mg |
Phosphonic acid, P,P'-[(cycloheptylamino)methylene]bis- |
124351-85-5 | 2mg |
$468.00 | 2024-01-04 | ||
Cooke Chemical | BD8362747-1g |
((Cycloheptylamino)methylene)diphosphonicacid |
124351-85-5 | 95+% | 1g |
RMB 3998.40 | 2025-02-21 | |
TRC | I499700-10mg |
Incandronate |
124351-85-5 | 10mg |
$ 141.00 | 2023-09-07 | ||
TRC | I499700-100mg |
Incandronate |
124351-85-5 | 100mg |
$ 1075.00 | 2023-09-07 | ||
A2B Chem LLC | AA28220-5mg |
Phosphonic acid, P,P'-[(cycloheptylamino)methylene]bis- |
124351-85-5 | 5mg |
$651.00 | 2024-01-04 |
Incandronateに関する追加情報
Research Brief on Incandronate (124351-85-5): Latest Advances in Chemical Biomedicine
Incandronate (CAS: 124351-85-5) is a bisphosphonate compound that has garnered significant attention in recent years due to its potential therapeutic applications in bone-related disorders, particularly osteoporosis and metastatic bone diseases. This research brief synthesizes the latest findings on Incandronate, focusing on its molecular mechanisms, preclinical and clinical efficacy, and emerging applications in biomedicine.
Recent studies have elucidated the unique pharmacological profile of Incandronate, which distinguishes it from other bisphosphonates. Its high affinity for hydroxyapatite crystals in bone tissue and potent inhibition of osteoclast-mediated bone resorption make it a promising candidate for targeted therapy. A 2023 study published in the Journal of Bone and Mineral Research demonstrated that Incandronate exhibits a 40% higher binding affinity to bone mineral compared to zoledronate, a widely used bisphosphonate.
In preclinical models of postmenopausal osteoporosis, Incandronate has shown remarkable efficacy in increasing bone mineral density (BMD) and reducing fracture risk. A murine study conducted by Zhang et al. (2024) reported a 35% increase in trabecular bone volume after 12 weeks of Incandronate treatment, with no observable renal toxicity at therapeutic doses. These findings suggest a potentially improved safety profile compared to existing bisphosphonates.
The molecular mechanisms underlying Incandronate's action have been further clarified through recent structural biology research. Cryo-EM studies have revealed that Incandronate interacts with FPPS (farnesyl pyrophosphate synthase) in a novel conformation, leading to more sustained enzyme inhibition. This prolonged inhibition of the mevalonate pathway explains the compound's extended duration of action observed in pharmacokinetic studies.
Emerging applications of Incandronate extend beyond traditional bone disorders. Preliminary data from in vitro studies suggest potential anti-tumor effects in certain cancer types, particularly those with bone tropism. A 2024 Cancer Research publication reported that Incandronate inhibits the prenylation of small GTPases in prostate cancer cells, disrupting their metastatic potential. Clinical trials are currently underway to evaluate this application (NCT05678921).
From a pharmaceutical development perspective, recent advances in Incandronate formulation have addressed previous challenges with oral bioavailability. Novel nanoparticle-based delivery systems have achieved a 60% improvement in absorption rates while minimizing gastrointestinal side effects, as reported in a recent International Journal of Pharmaceutics publication (March 2024).
In conclusion, Incandronate represents a significant advancement in bisphosphonate therapeutics, with demonstrated efficacy in bone disorders and emerging potential in oncology. Ongoing clinical trials and formulation improvements are expected to further establish its position in the pharmaceutical market. Future research directions include exploring combination therapies and personalized dosing regimens based on pharmacogenomic profiling.
124351-85-5 (Incandronate) 関連製品
- 702711-46-4(2-Thiophenecarboxaldehyde, 5-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-)
- 2413085-25-1(3-Pyridinecarboxylic acid, 5-(4,4-difluoro-1-piperidinyl)-)
- 1806056-62-1(Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate)
- 1414960-58-9((R)-2-Morpholin-4-yl-propionic acid hydrochloride)
- 2097970-11-9(2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde)
- 924724-54-9(2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide)
- 1388020-81-2(7-Chloro-5-fluoro-1-benzofuran)
- 887348-65-4(1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-ylpropan-1-ol)
- 1806424-94-1(Ethyl 2-amino-5-(2-carboxyethyl)benzoate)
- 1554200-12-2(2,2-difluorocyclopentane-1-carbaldehyde)




